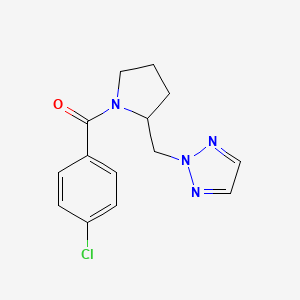

(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as spectroscopy and chromatography can be used .Scientific Research Applications

Anticancer and Antimicrobial Agents

Compounds incorporating the structural motif similar to "(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone" have been synthesized for their potential anticancer and antimicrobial activities. For instance, certain heterocyclic compounds that include oxazole, pyrazoline, and pyridine rings have shown significant potency against cancer cell lines and pathogenic bacteria and fungi. These findings underscore the promise of such molecules in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Electrocatalysis and Material Science

Organometallic complexes derived from pyridyl-1,2,3-triazole ligands, which are structurally related to the compound of interest, have been synthesized and characterized. These complexes exhibit interesting electronic properties and have potential applications in electrocatalysis and as materials for electronic devices. Such studies highlight the versatility of these compounds in various fields beyond medicinal chemistry (Anderson et al., 2013).

Synthesis of Pyrrolidine Derivatives

Research on synthesizing N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings has led to the creation of compounds with significant biological activity. These activities include antiviral, anticancer, and anxiolytic effects, showcasing the compound's relevance in drug development (Prasad et al., 2021).

Solution Formulation for Poorly Water-Soluble Compounds

The challenge of increasing the in vivo exposure of poorly water-soluble compounds has been addressed through the development of precipitation-resistant solution formulations. Such formulations significantly improve plasma concentrations in biological systems, which is crucial for the successful evaluation of new drugs (Burton et al., 2012).

Chiral Intermediate Production

The production of chiral intermediates for pharmaceuticals has been explored through biotransformation reactions catalyzed by microorganisms. This approach offers an environmentally friendly and efficient method to produce key intermediates for drugs like Betahistine, demonstrating the compound's utility in green chemistry (Ni, Zhou, & Sun, 2012).

Mechanism of Action

Target of Action

The compound, also known as (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone, is a complex molecule that contains a pyrrolidine ring and a 1,2,3-triazole ring Compounds with similar structures have been reported to interact with various enzymes and receptors .

Mode of Action

It’s known that the 1,2,3-triazole ring can inhibit both ache and buche activities . Additionally, the 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to a broad range of biological activities .

Pharmacokinetics

The presence of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .

Safety and Hazards

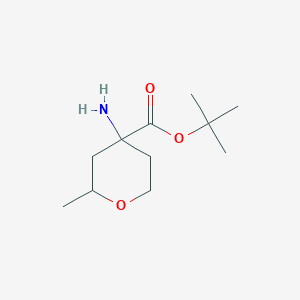

properties

IUPAC Name |

(4-chlorophenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-12-5-3-11(4-6-12)14(20)18-9-1-2-13(18)10-19-16-7-8-17-19/h3-8,13H,1-2,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODRRCNXSHJFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)CN3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)